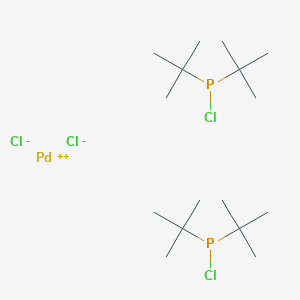
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling with aryl halides including 5- and 6-membered heteroaryl chlorides . It has the empirical formula C16H36Cl4P2Pd .
Synthesis Analysis
While specific synthesis methods for Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) were not found in the search results, it’s known to be a highly active catalyst for Suzuki-Miyaura cross-coupling .Molecular Structure Analysis
The molecular formula of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is C16H36Cl4P2Pd . Its molecular weight is 538.64 .Chemical Reactions Analysis
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a solid substance . Its SMILES string representation is Cl[Pd]Cl.CC©©P(Cl)C©©C.CC©©P(Cl)C©©C .Applications De Recherche Scientifique
Buchwald-Hartwig Cross Coupling Reaction
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a catalyst suitable for Buchwald-Hartwig cross coupling reactions . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of many organic compounds.
Suzuki-Miyaura Coupling
This compound also serves as a catalyst in Suzuki-Miyaura coupling reactions . This type of reaction is widely used in organic chemistry for the synthesis of biaryls, which are important structural units in pharmaceuticals and organic materials.
Stille Coupling
Stille coupling is another reaction where Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) can act as a catalyst . This reaction is used to form carbon-carbon bonds, which is a fundamental process in organic synthesis.
Sonogashira Coupling
In Sonogashira coupling reactions, Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) can also be used as a catalyst . This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes.
Negishi Coupling
Negishi coupling is a cross-coupling reaction used to synthesize complex organic compounds, and Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) can serve as a catalyst in this reaction .
Hiyama Coupling
Hiyama coupling is a cross-coupling reaction used to form carbon-carbon bonds. Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a suitable catalyst for this reaction .
Heck Reaction
The Heck reaction is a type of chemical reaction in which an unsaturated halide (or triflate) is cross-coupled with an alkene in the presence of a base and a palladium catalyst, such as Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) .
Mécanisme D'action
Target of Action
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a palladium-based catalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .
Mode of Action
This compound acts as a catalyst in various organic reactions . It facilitates the coupling of two organic moieties through the formation and cleavage of metal-carbon bonds . The palladium center in the compound interacts with the organic substrates, enabling their coupling .
Biochemical Pathways
The compound is involved in several types of cross-coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
In the context of a chemical reaction, the compound is known for itshigh reactivity and good solubility in non-polar solvents .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . It is particularly effective in facilitating cross-coupling reactions, which are widely used in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It is typically used under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . The compound is also known for its high thermal stability , allowing it to perform effectively under a range of reaction conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ditert-butyl(chloro)phosphane;dichloropalladium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVNVPYALHOWLN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Cl[Pd]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Cl4P2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2469044.png)
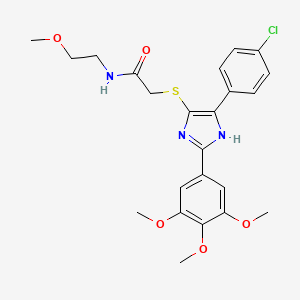
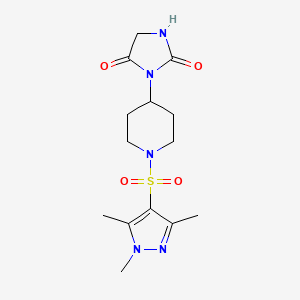

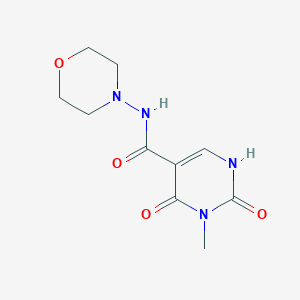
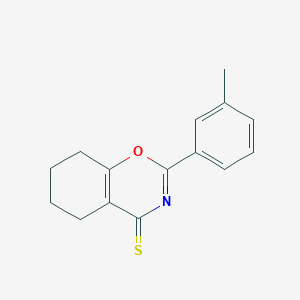
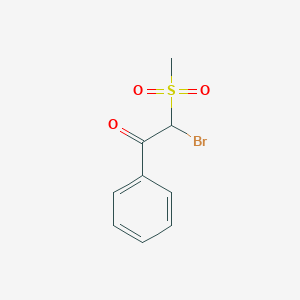
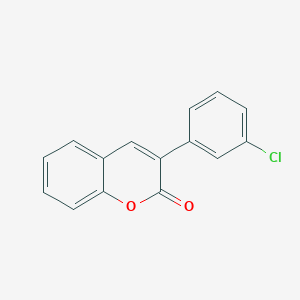
![4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2469055.png)
![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)
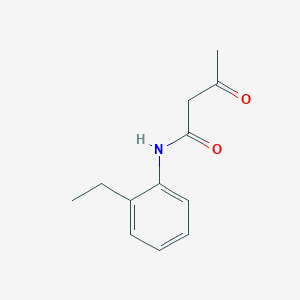
![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)

